molecular formula C13H17F3N2 B177207 1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine CAS No. 149401-02-5

1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine

Cat. No. B177207
CAS RN: 149401-02-5
M. Wt: 258.28 g/mol
InChI Key: IONRLOMCVXWXIJ-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine is a chemical compound with the molecular formula C13H17F3N2. It has a molecular weight of 258.29 . The compound is also known by the synonym 1-(4-Trifluoromethyl-benzyl)-piperidin-4-ylamine .


Molecular Structure Analysis

The InChI code for 1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine is 1S/C13H17F3N2/c14-13(15,16)11-3-1-10(2-4-11)9-18-7-5-12(17)6-8-18/h1-4,12H,5-9,17H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 28°C .

Scientific Research Applications

Crystal Structure and DFT Studies

  • Crystal Structure Analysis : (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, a structurally related compound, demonstrates applications in crystallography. The crystal structure is developed using single crystal X-ray diffraction, revealing its crystallinity and orthorhombic system properties (Kumar et al., 2020).

Synthesis Methods

  • Greener Synthesis Techniques : The same compound also highlights the use of greener, solvent-free microwave irradiation for synthesis, offering better yield and environmental benefits (Kumar et al., 2020).
  • High-Yielding Syntheses for Pharmaceutical Building Blocks : A related compound, 1-piperidin-4-yl-substituted butyro- and valerolactams, illustrates high-yielding synthesis methods for pharmaceutical building blocks, utilizing sodium triacetoxyborohydride for tandem reductive amination−lactamization (Mapes and Mani, 2007).

Chemical Modifications and Reactions

  • Formation of Piperidine Derivatives : The conversion of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine, into piperidine derivatives showcases a pathway for creating substituted piperidines, important in various chemical syntheses (Acharya and Clive, 2010).
  • Catalytic Synthesis Using Zn(II) : A catalytic process involving Zn(II) illustrates the synthesis of functionalized piperidines from benzyl-protected propargyl amines and cyclopropanes, highlighting a method to access highly functionalized piperidines (Lebold, Leduc, and Kerr, 2009).

Spectral Studies and Theoretical Calculations

  • Spectral Studies and DFT Calculations : Schiff's bases related to the compound of interest were synthesized and characterized using various spectroscopic techniques. Theoretical calculations using DFT (Density Functional Theory) were performed to understand their geometry, dipole moment, and molecular properties (Kumar, Mayavel, Muthuvel, and Thirunarayanan, 2020).

properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-3-1-10(2-4-11)9-18-7-5-12(17)6-8-18/h1-4,12H,5-9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONRLOMCVXWXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589418
Record name 1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine

CAS RN

149401-02-5
Record name 1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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